molecular formula C8H7BrO2 B6233664 5-bromo-4-methyl-1,3-dioxaindane CAS No. 72744-51-5

5-bromo-4-methyl-1,3-dioxaindane

Cat. No.: B6233664
CAS No.: 72744-51-5
M. Wt: 215
InChI Key:
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Description

5-Bromo-4-methyl-1,3-dioxaindane is a chemical compound that belongs to the class of indane derivatives It is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 4th position on the indane ring, which is fused with a 1,3-dioxane ring

Scientific Research Applications

5-Bromo-4-methyl-1,3-dioxaindane has several scientific research applications:

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-4-methyl-1,3-dioxaindane typically involves the bromination of 4-methyl-1,3-dioxaindane. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reactivity of the bromine and to prevent over-bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methyl-1,3-dioxaindane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling with an aryl boronic acid would produce an aryl-substituted indane .

Mechanism of Action

The mechanism of action of 5-bromo-4-methyl-1,3-dioxaindane involves its interaction with specific molecular targets. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The compound’s structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-methyl-1,3-dioxaindane is unique due to the combination of the bromine atom, methyl group, and 1,3-dioxane ring. This combination provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and a useful tool in scientific research .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 5-bromo-4-methyl-1,3-dioxaindane can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "4-methyl-1,3-dioxolane", "sodium bromide", "sulfuric acid", "acetic anhydride", "sodium acetate", "palladium on carbon" ], "Reaction": [ "Step 1: 4-methyl-1,3-dioxolane is reacted with sodium bromide and sulfuric acid to form 5-bromo-4-methyl-1,3-dioxolane.", "Step 2: 5-bromo-4-methyl-1,3-dioxolane is then reacted with acetic anhydride and sodium acetate to form 5-bromo-4-methyl-1,3-dioxaindane-2,6-dione.", "Step 3: The final step involves the reduction of 5-bromo-4-methyl-1,3-dioxaindane-2,6-dione using palladium on carbon as a catalyst to yield 5-bromo-4-methyl-1,3-dioxaindane." ] }

CAS No.

72744-51-5

Molecular Formula

C8H7BrO2

Molecular Weight

215

Purity

93

Origin of Product

United States

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